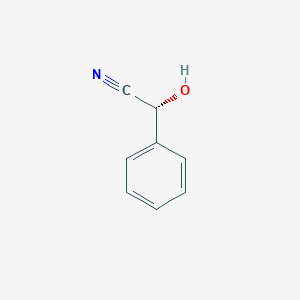

(R)-mandelonitrile

Description

Mandelonitrile belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Mandelonitrile is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Mandelonitrile can be converted into lucumin and (R)-amygdalin.

Properties

IUPAC Name |

(2R)-2-hydroxy-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNICRUQPODTGRU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429525 | |

| Record name | (R)-mandelonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10020-96-9 | |

| Record name | (+)-Mandelonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10020-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelonitrile, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010020969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-mandelonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-Hydroxy-2-phenyl-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDELONITRILE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46TK780ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-mandelonitrile: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to (R)-mandelonitrile. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed methodologies, and visual representations of key processes.

Chemical Identity and Structure

This compound, also known as (R)-(+)-α-hydroxybenzeneacetonitrile, is a cyanohydrin that serves as a crucial intermediary in the synthesis of optically active α-hydroxy carboxylic acids[1]. It is the (R)-enantiomer of mandelonitrile[2]. The structure consists of a phenyl group and a nitrile group attached to the same carbon atom, which is a chiral center bearing a hydroxyl group.

IUPAC Name: (2R)-2-hydroxy-2-phenylacetonitrile[2] Canonical SMILES: C1=CC=C(C=C1)--INVALID-LINK--O[3] Molecular Formula: C₈H₇NO[1][2][3]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 133.15 g/mol | [1][2][3] |

| Exact Mass | 133.0528 Da | [4] |

| Physical Description | Reddish-brown to dark red-brown liquid | [4][5] |

| Melting Point | 28 °C | [3] |

| Boiling Point | 170 °C (decomposes) | [3][4] |

| Density | 1.117 g/cm³ | [3] |

| Flash Point | 179.5 °F (81.9 °C) | [4] |

| Solubility | Soluble in water; miscible with ethanol and diethyl ether | [3][4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR (90 MHz, CDCl₃) | Shifts [ppm]: 7.58-7.32 (m, 5H, Ar-H), 5.46 (s, 1H, CH), 3.75 (br s, 1H, OH)[5] |

| ¹³C NMR (25.16 MHz, CDCl₃) | Shifts [ppm]: 135.11, 129.67, 129.09, 126.65 (Ar-C), 119.09 (CN), 63.20 (CH-OH)[5] |

Experimental Protocols

Synthesis of Racemic Mandelonitrile

A common laboratory method for synthesizing mandelonitrile involves the reaction of benzaldehyde with a cyanide salt. This method produces a racemic mixture.

Method 1: From Benzaldehyde and Sodium Cyanide/Bisulfite

This procedure involves the initial formation of a benzaldehyde bisulfite addition product, which then reacts with cyanide.[6]

-

Step 1: Formation of the Bisulfite Adduct: 15 g of benzaldehyde is stirred vigorously with 50 ml of concentrated sodium bisulfite solution for 30 minutes. The resulting crystalline bisulfite addition product is filtered and washed with alcohol.[6]

-

Step 2: Cyanation: The adduct is made into a thin paste with water. A 30% solution of 12 g of potassium cyanide is added all at once with vigorous stirring.[6]

-

Step 3: Isolation: The oily mandelonitrile that precipitates is separated. This method results in an almost quantitative yield.[6]

Method 2: Direct Reaction with Hydrochloric Acid

This method involves the direct reaction of benzaldehyde, potassium cyanide, and hydrochloric acid.

-

Step 1: Reaction Setup: 14 g of finely powdered 96% potassium cyanide and 20 g of freshly distilled benzaldehyde are placed in a flask cooled with an ice and salt mixture.[6]

-

Step 2: Acid Addition: Concentrated hydrochloric acid (corresponding to 7 g of anhydrous HCl) is slowly added to the flask with frequent shaking.[6]

-

Step 3: Reaction and Workup: The mixture is allowed to stand for 1 hour with occasional shaking. It is then poured into 5 volumes of water. The oil that separates is washed several times with water.[6]

Enzymatic Synthesis of this compound

For the enantioselective synthesis of this compound, biocatalysis using hydroxynitrile lyases (HNL) is the preferred method. This approach offers high enantiomeric excess under mild conditions.[4]

-

Enzyme: (R)-hydroxynitrile lyase from Prunus amygdalus (almond) is commonly used.[4]

-

Reaction: The enzyme catalyzes the asymmetric addition of hydrogen cyanide (HCN) to benzaldehyde.[4]

-

Conditions: The reaction is typically conducted in an aqueous buffer at a controlled pH (e.g., pH 5) and temperature (e.g., 40°C) to favor the enzymatic reaction and suppress non-enzymatic racemic formation.[4]

The workflow for this enzymatic synthesis can be visualized as follows:

Chemical Reactions and Applications

This compound is a valuable precursor for various chiral pharmaceuticals.[4] Its primary application lies in its conversion to other optically pure compounds.

Hydrolysis to (R)-mandelic acid

This compound can be hydrolyzed to produce (R)-mandelic acid, a widely used chiral building block in the pharmaceutical industry. This conversion can be achieved through chemical hydrolysis or, more effectively, through enzymatic processes. Certain bacteria, like Alcaligenes faecalis, possess nitrilases that can enantioselectively hydrolyze the nitrile group.[7]

The following diagram illustrates the relationship between mandelonitrile and its key derivatives.

Decomposition

Mandelonitrile is thermally unstable and can decompose upon heating to yield benzaldehyde and toxic hydrogen cyanide gas.[4] This instability requires careful handling and storage.

Safety and Handling

This compound is classified as a hazardous substance and requires strict safety protocols during handling and storage.

GHS Hazard Classification:

-

Acute Toxicity, Dermal: Toxic in contact with skin (H311)[2][5]

-

Skin Corrosion/Irritation: Causes skin irritation (H315)[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation (H319)[2]

Handling and Storage:

-

Handling: Use in a well-ventilated area with appropriate exhaust. Wear personal protective equipment (PPE), including gloves, goggles, and a respirator. Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly closed container under an inert gas like argon.[4][8] It is sensitive to moisture, light, and air[8]. Recommended long-term storage is at -20°C[4].

References

- 1. scbt.com [scbt.com]

- 2. Mandelonitrile, (+)- | C8H7NO | CID 9548674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(+)-Mandelonitrile | 10020-96-9 | FM71455 | Biosynth [biosynth.com]

- 4. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]

- 5. Mandelonitrile | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

(R)-Mandelonitrile: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-mandelonitrile is a naturally occurring cyanohydrin of significant interest due to its role as a key intermediate in the biosynthesis of cyanogenic glycosides, such as amygdalin and prunasin. These compounds are widely distributed in the plant kingdom, particularly within the Rosaceae family, and play a crucial role in plant defense mechanisms. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, detailed experimental protocols for its analysis, and a summary of its biosynthetic pathway. Quantitative data on the occurrence of its glycosidic precursors are presented in a structured format to facilitate comparative analysis.

Natural Sources and Occurrence of this compound

This compound is predominantly found in nature as a constituent of cyanogenic glycosides. These are plant secondary metabolites that can release hydrogen cyanide upon enzymatic hydrolysis, a process known as cyanogenesis, which serves as a defense mechanism against herbivores[1]. The most common cyanogenic glycosides derived from this compound are prunasin (this compound β-D-glucoside) and amygdalin (this compound 6-O-β-D-gentiobioside)[1][2].

The primary natural sources of these this compound-containing glycosides are the seeds and kernels of fruits from the Rosaceae family. This includes commercially important fruits such as almonds (Prunus dulcis), apricots (Prunus armeniaca), cherries (Prunus avium), peaches (Prunus persica), and plums (Prunus domestica), as well as apples (Malus domestica)[1][2][3]. While the fleshy parts of these fruits are generally safe for consumption, the kernels can contain significant amounts of these cyanogenic compounds[3]. The presence and concentration of these glycosides can vary depending on the plant species, cultivar, and developmental stage of the seed[4].

Quantitative Data on this compound Precursors

The direct quantification of free this compound in plants is challenging due to its transient nature as a biosynthetic intermediate. Therefore, its occurrence is typically reported based on the concentration of its more stable glycosidic forms, amygdalin and prunasin. The following table summarizes the quantitative data for these compounds in the kernels of various Prunus species.

| Plant Species | Cultivar/Variety | Amygdalin (mg/g dry matter) | Prunasin (mg/g dry matter) | Reference |

| Prunus avium | Cherry-1 | 12.6 | 1.8 | [5] |

| Prunus avium | Cherry-2 | 11.8 | 1.9 | [5] |

| Prunus domestica | Plum | 57.3 | 1.1 | [5] |

| Prunus domestica | Prune | 3.6 | 0.3 | [5] |

| Prunus persica | Peach | 39.4 | 1.4 | [5] |

| Prunus persica | Flat Peach | 45.2 | 1.5 | [5] |

| Prunus persica | Nectarine | 48.7 | 1.6 | [5] |

| Prunus armeniaca | Apricot-1 | 32.5 | 1.2 | [5] |

| Prunus armeniaca | Apricot-2 | 28.9 | 1.1 | [5] |

| Prunus sibirica | Accession Ps-14 | 0.51 - 53.14 | 0.04 - 3.17 | [4] |

Biosynthesis of this compound and its Glycosides

The biosynthesis of this compound and its subsequent glycosylation to prunasin and amygdalin begins with the amino acid L-phenylalanine[3][6][7]. The pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases and UDP-glucosyltransferases[2][3][6].

The initial conversion of L-phenylalanine to this compound is catalyzed by the cytochrome P450 enzymes CYP79D16 and CYP71AN24[2][6]. Subsequently, this compound is glucosylated to form prunasin by UDP-glucosyltransferases, such as UGT85A19 and PdUGT94AF3[2]. In a final step, prunasin is further glucosylated to yield amygdalin, a reaction catalyzed by enzymes like PdUGT94AF1 and PdUGT94AF2[2].

Experimental Protocols

Extraction and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the method for quantifying mandelonitrile in Arabidopsis thaliana[8][9].

4.1.1. Mandelonitrile Extraction

-

Freeze plant material (≥100 mg) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Homogenize the powdered tissue in 3 mL of methanol.

-

Sonicate the homogenate for 20 minutes at room temperature.

-

Incubate the sample at 60 °C for 10 minutes.

-

Centrifuge the extract and collect the supernatant.

4.1.2. Derivatization and GC-MS Analysis

-

Evaporate the methanol from the supernatant.

-

Add 100 μL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract for silylation.

-

Incubate at 60 °C for 30 minutes.

-

Inject 1 μL of the derivatized sample into a GC-MS system.

-

GC Conditions:

-

Column: DB-5MS (or equivalent), 60 m x 0.25 mm, 0.25 μm film thickness.

-

Injector Temperature: 250 °C.

-

Oven Program: 60 °C for 3 min, then ramp at 10 °C/min to 300 °C and hold for 6 min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Transfer Line Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Full scan or selected ion monitoring (SIM) for higher sensitivity.

-

Extraction and Quantification of Amygdalin and Prunasin by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol is based on the analysis of cyanogenic compounds in Rosaceae and Sambucus[5][10].

4.2.1. Ultrasound-Assisted Extraction (UAE)

-

Weigh 0.1 g of finely ground plant material.

-

Add 10 mL of acidified water (0.1% perchloric acid).

-

Perform ultrasound-assisted extraction with the following parameters: 80% sonication amplitude, 55 s extraction time, and a 70% duty cycle.

-

Centrifuge the extract and filter the supernatant through a 0.45 μm filter.

4.2.2. HPLC-DAD Analysis

-

HPLC System: A standard HPLC system equipped with a DAD detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic elution with 25% methanol in water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: Monitor at a wavelength suitable for the detection of amygdalin and prunasin (e.g., around 210-220 nm).

-

Quantification: Use external standards of amygdalin and prunasin to create a calibration curve for quantification.

Conclusion

This compound is a key cyanohydrin found in numerous plant species, where it serves as a precursor to the cyanogenic glycosides amygdalin and prunasin. The kernels of many Rosaceae fruits are particularly rich sources of these compounds. Understanding the natural distribution, biosynthesis, and accurate quantification of this compound and its derivatives is crucial for researchers in natural product chemistry, plant biochemistry, and drug development. The detailed protocols and compiled data in this guide provide a valuable resource for professionals in these fields.

References

- 1. Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mandelonitrile lyase MDL2-mediated regulation of seed amygdalin and oil accumulation of Prunus Sibirica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Cyanogenic Glucosides and Derivatives in Almond and Sweet Cherry Flower Buds from Dormancy to Flowering [frontiersin.org]

- 7. prunasin and amygdalin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Molecular Properties of (R)-mandelonitrile

This technical guide provides an in-depth overview of the core molecular properties of (R)-mandelonitrile, a significant cyanohydrin compound utilized as an intermediary in the synthesis of optically active α-hydroxy carboxylic acids.[1] The information presented is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Quantitative Molecular Data

The fundamental quantitative characteristics of this compound are summarized in the table below. These values are essential for accurate stoichiometric calculations in experimental designs and for the characterization of the compound.

| Data Point | Value |

| Molecular Formula | C₈H₇NO[1][2][3][4] |

| Molecular Weight | 133.15 g/mol [1][2][3][4][5][6] |

| Exact Mass | 133.052763847 Da[5][6] |

Logical Relationship of Molecular Properties

The relationship between the compound and its primary molecular identifiers is a foundational concept in chemical sciences. The molecular formula is derived from its constituent elements, which in turn allows for the calculation of its molecular weight.

Caption: Derivation of molecular weight from the molecular formula of this compound.

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry (Illustrative Protocol)

The molecular weight of this compound is empirically determined using mass spectrometry. The following is a generalized protocol for this analysis.

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precise mass of the compound in a high-purity volatile solvent, such as acetonitrile, to a final concentration of approximately 1 mg/mL. This stock is then further diluted to a working concentration in the low µg/mL range.

-

Instrument Calibration: The mass spectrometer is calibrated using a known standard compound with a mass close to that of the analyte to ensure mass accuracy.

-

Sample Infusion and Ionization: The diluted sample is introduced into the mass spectrometer's ion source, typically via direct infusion with a syringe pump. Electrospray ionization (ESI) in positive ion mode is a common technique for this type of molecule, which generates protonated molecular ions [M+H]⁺.

-

Mass Analysis: The generated ions are transmitted to a mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, which separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Analysis: A mass spectrum is acquired, plotting ion intensity against the m/z ratio. The peak corresponding to the protonated molecule of this compound is identified, and its m/z value is used to confirm the molecular weight.

Experimental Workflow Visualization

The workflow for the experimental determination of molecular weight involves a logical sequence of steps from sample preparation to data analysis.

Caption: A simplified workflow for determining the molecular weight of a compound.

References

- 1. scbt.com [scbt.com]

- 2. (R)-(+)-Mandelonitrile | 10020-96-9 | FM71455 | Biosynth [biosynth.com]

- 3. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. Mandelonitrile, (+)- | C8H7NO | CID 9548674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mandelonitrile | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-Mandelonitrile: A Comprehensive Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectroscopic data for (R)-mandelonitrile, a key chiral intermediate in the synthesis of various pharmaceuticals. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic, methine, and hydroxyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.5 | Singlet | 1H | Methine proton (-CH(OH)CN) |

| ~3.5 (broad) | Singlet | 1H | Hydroxyl proton (-OH) |

Note: Data is typically acquired in CDCl₃. Chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation: The aromatic protons appear as a complex multiplet around 7.4 ppm, typical for a monosubstituted benzene ring. The methine proton, deshielded by the adjacent hydroxyl and nitrile groups, appears as a singlet at approximately 5.5 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~135 | Quaternary aromatic carbon (C-ipso) |

| ~129.7 | Aromatic methine carbons (C-para) |

| ~129.1 | Aromatic methine carbons (C-ortho) |

| ~126.7 | Aromatic methine carbons (C-meta) |

| ~119 | Nitrile carbon (-C≡N) |

| ~63 | Methine carbon (-CH(OH)CN) |

Note: Data is typically acquired in CDCl₃.

Interpretation: The spectrum shows four signals in the aromatic region, corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring. The nitrile carbon appears around 119 ppm, and the chiral methine carbon, attached to the hydroxyl group, is observed at approximately 63 ppm.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 300 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 75 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 128 scans or more may be required depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (hydroxyl group) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2900 | Weak | Aliphatic C-H stretch (methine) |

| ~2250 | Medium | C≡N stretch (nitrile group) |

| ~1600, ~1490, ~1450 | Medium to Weak | Aromatic C=C skeletal vibrations |

| ~1200 | Strong | C-O stretch (hydroxyl group) |

| ~760, ~700 | Strong | Aromatic C-H out-of-plane bending |

Interpretation: The broad absorption around 3400 cm⁻¹ is characteristic of the stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The medium intensity peak around 2250 cm⁻¹ confirms the presence of the nitrile functional group. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while the aliphatic methine C-H stretch is seen just below. The strong absorptions in the fingerprint region, particularly the C-O stretch and the out-of-plane C-H bending bands, further support the structure.

Experimental Protocol for IR Spectroscopy

This compound is a low-melting solid or an oil at room temperature, allowing for analysis as a neat liquid or a KBr pellet.

Neat Liquid (Attenuated Total Reflectance - ATR): This is the simplest method.

-

Place a small drop of this compound directly onto the ATR crystal.

-

Record the spectrum.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Potassium Bromide (KBr) Pellet:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 133 | Moderate | Molecular ion [M]⁺ |

| 106 | High | [M - HCN]⁺ |

| 105 | High | [M - HCN - H]⁺ or [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

| 51 | Medium | [C₄H₃]⁺ |

Interpretation of EI Fragmentation: Upon electron ionization, this compound forms a molecular ion at m/z 133. A common and facile fragmentation pathway for cyanohydrins is the loss of hydrogen cyanide (HCN), resulting in a strong peak at m/z 106, corresponding to the benzaldehyde radical cation. Subsequent loss of a hydrogen radical leads to the benzoyl cation at m/z 105. The prominent peak at m/z 77 is characteristic of the phenyl cation, formed by the loss of a carbonyl group from the benzoyl cation. The ion at m/z 51 is a common fragment of the phenyl group.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like mandelonitrile, GC-MS is a suitable technique. To improve volatility and chromatographic peak shape, derivatization is often employed.

-

Derivatization (Silylation):

-

To a small amount of the sample, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent like acetonitrile.[1]

-

Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization of the hydroxyl group.[1]

-

-

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the derivatized compound.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Workflow and Logical Relationships

The characterization of this compound involves a logical sequence of spectroscopic analyses.

References

Discovery and history of (R)-mandelonitrile

An In-depth Technical Guide to the Discovery and History of (R)-mandelonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chiral cyanohydrin, is a pivotal intermediate in the synthesis of a multitude of optically active pharmaceuticals and fine chemicals, including α-hydroxy carboxylic acids, α-hydroxy aldehydes, and 2-amino alcohols.[1][2] Its stereochemistry is critical for the enantiomeric purity and biological activity of the final products.[3] This document provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details the progression from early racemic chemical syntheses to modern, highly enantioselective biocatalytic methods. Key experimental protocols are described, quantitative data are systematically tabulated, and relevant biochemical and synthetic pathways are visualized to offer a thorough resource for professionals in the field.

Introduction and Historical Perspective

Mandelonitrile (α-hydroxybenzeneacetonitrile) is a cyanohydrin derived from benzaldehyde.[1][4][5] Its history is intertwined with the foundations of organic chemistry. The racemic form of mandelonitrile was the first cyanohydrin to be synthesized in 1832, a discovery that contributed to the early understanding of this class of compounds.[6]

Early significant milestones include:

-

1832: The first synthesis of racemic mandelonitrile is achieved, marking a key point in the study of cyanohydrins.[6]

-

1832: Justus von Liebig and Friedrich Wöhler's seminal work on oil of bitter almonds (benzaldehyde) lays the groundwork for understanding the precursors of mandelonitrile and introduces the concept of the "benzoyl radical".[7]

-

1872: Friedrich Urech develops the "Urech cyanohydrin method," a foundational technique for synthesizing cyanohydrins from ketones using alkali cyanides and acetic acid.[8][9]

-

1908: The first asymmetric synthesis of a cyanohydrin is reported by Rosenthaler, who utilized emulsin, an enzyme extract from almonds, to achieve an enantioselective reaction.[10] This pioneering work demonstrated the potential of biocatalysis for producing chiral molecules.

Naturally, mandelonitrile exists as the aglycone component of cyanogenic glycosides such as amygdalin and prunasin, which are found in the seeds and pits of many fruits from the Prunus species (e.g., almonds, apricots, peaches).[1][6] In nature, the (R)-(+) enantiomer is predominant and plays a role in plant and insect defense mechanisms.[1][11] When threatened, organisms can release enzymes, such as mandelonitrile lyase, that decompose this compound into benzaldehyde and toxic hydrogen cyanide (HCN).[1][6][11]

Synthesis of this compound

The synthesis of mandelonitrile has evolved from producing racemic mixtures to highly selective methods yielding the desired (R)-enantiomer with excellent purity.

Chemical Synthesis

Traditional chemical methods for synthesizing mandelonitrile involve the nucleophilic addition of a cyanide source to benzaldehyde.[3][5] These methods are effective for producing the molecule but inherently result in a racemic mixture because the cyanide ion can attack the prochiral carbonyl carbon from either face with equal probability.[3]

A typical reaction involves combining benzaldehyde with sodium cyanide (NaCN) or potassium cyanide (KCN) in an acidic environment.[3] The Urech cyanohydrin method is a classic example of this type of synthesis.[8] While these methods can achieve high yields, a subsequent, often inefficient, resolution step is required to separate the (R) and (S) enantiomers.[3]

More advanced asymmetric chemical syntheses have been developed. For instance, the use of a chiral catalyst, such as (R)-Binol in conjunction with a lithium alkoxy compound, can facilitate the asymmetric addition of trimethylsilyl cyanide (TMSCN) to benzaldehyde, yielding enantiomerically enriched mandelonitrile.[8][9]

Enzymatic Synthesis (Biocatalysis)

The most efficient and widely used method for producing this compound with high enantiomeric purity is through biocatalysis, utilizing a class of enzymes known as (R)-hydroxynitrile lyases ((R)-HNLs) , also called oxynitrilases.[12][13] These enzymes stereospecifically catalyze the addition of hydrogen cyanide to benzaldehyde.[12]

(R)-HNLs are found in a variety of natural sources, and their specific activities and optimal reaction conditions can vary significantly.

-

Prunus amygdalus (Bitter Almond): This is the most traditionally studied source of (R)-HNL. The enzyme has been extensively characterized and is used in various industrial applications.[3]

-

Chamberlinius hualienensis (Millipede): A novel HNL discovered in this cyanogenic millipede exhibits exceptionally high specific activity for this compound synthesis (7420 U/mg), making it a highly efficient biocatalyst.[3][14][15]

-

Pyrus communis (Pear): An R-specific HNL has also been isolated from pear seeds, demonstrating high enantiomeric excess and molar conversion.[16]

The enzymatic approach offers several advantages over chemical synthesis, including mild reaction conditions, high enantioselectivity (often >99% ee), and the avoidance of heavy metal catalysts, aligning with the principles of green chemistry.[3]

Quantitative Data

Physicochemical Properties of Mandelonitrile

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO | [4][17] |

| Molecular Weight | 133.15 g/mol | [4][17] |

| Appearance | Reddish-brown to dark red-brown liquid | [3][4] |

| Melting Point (dl-form) | -10 °C | [6][18] |

| Melting Point (R/S) | 22 °C | [1] |

| Boiling Point | 170 °C (decomposes) | [3][17] |

| Density | ~1.117 g/cm³ | [1][17] |

| Specific Rotation [α]D²⁵ ((R)-form) | +43.75° (c = 5.006 in benzene) | [18] |

Comparison of Enzymatic Synthesis Methods for this compound

| Enzyme Source | Specific Activity (U/mg) | Optimal pH | Optimal Temp. (°C) | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Prunus amygdalus (Almond) | 1,450 | 5.5 | 5 | >99% | >99% | [3][19] |

| Chamberlinius hualienensis (Millipede) | 7,420 | - | - | 99% | - | [3][14] |

| Pyrus communis (Pear) | - | 5.5 | 30 | 96.33% | 86.83% | [16] |

| Alcaligenes faecalis (bacterium) | - | - | - | 100% | 91% (for R-mandelic acid) | [20][21] |

Note: The yield from Alcaligenes faecalis refers to the conversion of racemic mandelonitrile to (R)-mandelic acid, demonstrating a dynamic kinetic resolution process.[20][21]

Key Experimental Protocols

Protocol 1: Chemical Synthesis of Racemic Mandelonitrile

This protocol is adapted from established methods for cyanohydrin formation.[22][23]

Materials:

-

Benzaldehyde

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Sodium bisulfite (NaHSO₃), saturated solution

-

Hydrochloric acid (HCl), concentrated

-

Benzene or other suitable organic solvent

-

Ice

-

4-L wide-mouthed glass jar with mechanical stirrer

-

Separatory funnel

Procedure:

-

In the 4-L jar, prepare a solution of sodium cyanide (150 g, 3 moles) in 500 cc of water.[22]

-

Add benzaldehyde (318 g, 3 moles) to the cyanide solution.[22]

-

Begin vigorous stirring and slowly add 850 cc of a saturated sodium bisulfite solution over 10-15 minutes.[22]

-

Concurrently with the bisulfite addition, add 900 g of cracked ice to the mixture to maintain a low temperature.[22]

-

A layer of mandelonitrile oil will separate. Once the addition is complete, transfer the entire mixture to a large separatory funnel.

-

Separate the lower aqueous layer from the upper mandelonitrile oil layer.[22]

-

Extract the aqueous layer once with ~150 cc of benzene to recover any dissolved product.[22]

-

Combine the benzene extract with the main mandelonitrile portion. The solvent can be removed under reduced pressure if desired. The crude mandelonitrile is obtained as a reddish oil.[23]

Safety Note: This reaction involves highly toxic cyanides and generates hydrogen cyanide gas, especially under acidic conditions. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes a general procedure using (R)-Hydroxynitrile Lyase ((R)-HNL). This example uses enzyme from Prunus amygdalus expressed in Pichia pastoris.[24]

Materials:

-

(R)-HNL enzyme lysate/solution

-

Benzaldehyde, freshly distilled

-

Potassium cyanide (KCN)

-

Citric acid

-

Methyl tert-butyl ether (MTBE) or Isopropyl ether

-

Deionized water (MilliQ)

-

Reaction vessel (e.g., stirred tank reactor or flow reactor)

Procedure:

-

Aqueous Phase Preparation: Prepare an aqueous buffer solution. For example, dissolve KCN (269 mg, 4.14 mmol) and citric acid (542 mg, 2.58 mmol) in 5.4 mL of deionized water to achieve a pH of approximately 5.0.[3][24]

-

Organic Phase Preparation: Dissolve benzaldehyde (0.69 mmol) in 3 mL of an immiscible organic solvent like MTBE.[24]

-

Enzyme Addition: Add the (R)-HNL enzyme solution (e.g., 600 μL) to the aqueous phase.[24]

-

Reaction Initiation: Combine the organic and aqueous phases in the reaction vessel.

-

Reaction Conditions: Vigorously stir the biphasic mixture at a controlled low temperature (e.g., 0-5 °C) to minimize the competing non-enzymatic racemic reaction.[19]

-

Monitoring: Monitor the reaction progress by taking aliquots from the organic phase and analyzing for benzaldehyde conversion and this compound formation using Gas Chromatography (GC) or HPLC.

-

Work-up: Once the reaction reaches completion, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 3: Isolation of Mandelonitrile from Plant Material

This protocol is adapted from methods for extracting cyanogenic compounds from plant tissues.[25][26]

Materials:

-

Plant material (e.g., Arabidopsis rosettes, ≥100 mg)

-

Liquid nitrogen

-

Methanol

-

Mortar and pestle

-

Sonicator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Freeze the plant material in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[25][26]

-

Weigh the frozen powder (e.g., 100-300 mg).[25]

-

Add 3 mL of methanol to the mortar and homogenize the powder in the solvent.[25]

-

Transfer the homogenate to a 15 mL centrifuge tube.

-

Sonicate the sample for 20 minutes at room temperature.[25][26]

-

Centrifuge the sample at 11,500 x g for 5 minutes at room temperature.[25][26]

-

Carefully collect the supernatant and transfer it to a flask.

-

Remove the methanol using a rotary evaporator at 50 °C until the sample is completely dry. The resulting extract contains mandelonitrile and other metabolites.[25] Further purification via chromatography may be required.

Visualizations of Pathways and Workflows

Biosynthesis of this compound in Millipedes

The biosynthesis in millipedes represents an independently evolved pathway compared to plants. It involves a multi-step enzymatic process starting from an aldoxime.

Caption: Biosynthesis pathway of this compound in millipedes.[15][27]

General Workflow for Enzymatic Synthesis

This diagram illustrates the typical workflow for the biocatalytic production of this compound using an (R)-HNL enzyme.

Caption: Workflow for the biocatalytic synthesis of this compound.

Chemical vs. Enzymatic Synthesis Logic

This diagram contrasts the outcomes of traditional chemical synthesis with the highly selective enzymatic approach.

Caption: Comparison of chemical and enzymatic synthesis outcomes.

References

- 1. Mandelonitrile - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]

- 4. Mandelonitrile | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Mandelonitrile | 532-28-5 [chemicalbook.com]

- 7. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]

- 8. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. diva-portal.org [diva-portal.org]

- 11. Mandelonitrile | chemical compound | Britannica [britannica.com]

- 12. Mandelonitrile lyase - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. R-hydroxynitrile lyase from the cyanogenic millipede, Chamberlinius hualienensis-A new entry to the carrier protein family Lipocalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. (R)-(+)-Mandelonitrile | 10020-96-9 | FM71455 | Biosynth [biosynth.com]

- 18. Mandelonitrile [drugfuture.com]

- 19. Asymmetric Synthesis of this compound Catalysed by (R)-Oxynitrilase from Almond in Organic Solvent | Semantic Scholar [semanticscholar.org]

- 20. journals.asm.org [journals.asm.org]

- 21. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. prepchem.com [prepchem.com]

- 24. rsc.org [rsc.org]

- 25. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The Dual Nature of (R)-mandelonitrile: A Keystone in Plant Chemical Defense

An In-depth Technical Guide on the Biological Role of (R)-mandelonitrile in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chiral cyanohydrin, occupies a central position in the chemical defense strategy of over 3,000 plant species. This technical guide provides a comprehensive overview of the biosynthesis, metabolic fate, and multifaceted biological roles of this compound, with a particular focus on its function in cyanogenesis—the release of toxic hydrogen cyanide (HCN) upon tissue damage. This document synthesizes current knowledge, presenting quantitative data on the distribution of its precursor cyanogenic glycosides, the kinetic properties of key enzymes involved in its metabolism, and its efficacy as a defense compound against herbivores and pathogens. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound are provided to facilitate further research in this field. Furthermore, key metabolic and signaling pathways are visualized using Graphviz diagrams to offer a clear and structured understanding of the complex biological systems governed by this pivotal molecule. This guide is intended to be a valuable resource for researchers in plant biology, chemical ecology, and drug development, offering insights into a sophisticated natural defense mechanism with potential applications in agriculture and medicine.

Introduction

Plants, being sessile organisms, have evolved a remarkable array of chemical defenses to deter herbivores and combat pathogens. Among these, cyanogenesis represents a potent and widespread defense mechanism. At the heart of this process in many plant species, particularly within the Rosaceae family (e.g., almonds, apricots, cherries), lies this compound. This molecule is the aglycone of the cyanogenic glycosides amygdalin and prunasin and serves as the direct precursor to the highly toxic respiratory inhibitor, hydrogen cyanide (HCN).

The biological significance of this compound extends beyond its role as a toxin precursor. It is a key intermediate in a dynamic metabolic network that is tightly regulated to prevent autotoxicity while ensuring a rapid and effective defense response upon tissue disruption. The stereochemistry of mandelonitrile is crucial, with the (R)-enantiomer being the predominant form in many cyanogenic plants. Understanding the biosynthesis, storage, and enzymatic release of this compound is fundamental to appreciating the intricate chemical ecology of plant-herbivore and plant-pathogen interactions.

This technical guide will delve into the core aspects of this compound's biological role, providing the detailed information necessary for advanced research and potential biotechnological applications.

Biosynthesis and Metabolism of this compound

The formation and breakdown of this compound are part of a well-defined metabolic pathway known as the cyanogenic glucoside pathway. In intact plant tissues, this compound is stabilized and stored in the form of cyanogenic glycosides, primarily amygdalin and prunasin.

Biosynthesis of Cyanogenic Glycosides

The biosynthesis of this compound-containing glycosides originates from the amino acid L-phenylalanine. This multi-step process involves several key enzymatic conversions:

-

N-Hydroxylation: L-phenylalanine is converted to N-hydroxyphenylalanine.

-

Decarboxylation and Dehydration: Subsequent reactions lead to the formation of phenylacetaldoxime.

-

Nitrile Formation: Phenylacetaldoxime is converted to phenylacetonitrile.

-

Hydroxylation: Phenylacetonitrile is hydroxylated to form this compound. This step is stereospecific.

-

Glycosylation: this compound is then glycosylated by UDP-glucosyltransferases to form prunasin (this compound β-D-glucoside). In some species, a second glucose molecule is added to prunasin to form amygdalin (this compound-β-D-gentiobioside).

Catabolism and Cyanogenesis: The "Cyanide Bomb"

The defensive power of this compound is unleashed through a two-step enzymatic hydrolysis, often referred to as the "cyanide bomb". This process is spatially regulated within the plant cell to prevent the premature release of HCN. Cyanogenic glycosides are typically stored in the vacuole, while the catabolic enzymes are located in the cytoplasm or apoplast[1].

-

Deglycosylation: Upon tissue damage, such as herbivore feeding, the cellular compartmentalization is disrupted, bringing the cyanogenic glycosides into contact with β-glucosidases (e.g., amygdalin hydrolase, prunasin hydrolase). These enzymes cleave the sugar moieties, releasing this compound.

-

Lyase Activity: The unstable this compound is then rapidly decomposed into benzaldehyde and hydrogen cyanide. This reaction can occur spontaneously at pH values above 5, but it is significantly accelerated by the enzyme (R)-hydroxynitrile lyase (HNL), also known as mandelonitrile lyase (MDL).

The released HCN is a potent inhibitor of cellular respiration, while benzaldehyde can also act as a feeding deterrent.

Data Presentation

Concentration of Amygdalin and Prunasin in Plant Tissues

The concentration of cyanogenic glycosides, the storage forms of this compound, varies significantly among plant species, cultivars, and tissues. The following table summarizes representative concentrations found in the seeds and kernels of several Prunus species.

| Plant Species | Cultivar/Variety | Tissue | Amygdalin (mg/g DW) | Prunasin (mg/g DW) | Reference |

| Prunus armeniaca (Apricot) | Bitter | Kernel | Undetectable - 70 | - | [2] |

| Prunus armeniaca (Apricot) | "QH" | Kernel | - | 50.10 | [3] |

| Prunus armeniaca (Apricot) | "SK-1" | Kernel | - | 36.91 | [3] |

| Prunus domestica (Plum) | Reina Claudia Verde | Kernel | 57.3 | - | [4] |

| Prunus domestica (Plum) | - | Kernel | 0.44 - 17.49 | - | [4] |

| Prunus avium (Cherry) | - | Kernel | 8.2 - 12.6 | - | [4] |

| Prunus persica (Peach) | - | Kernel | ~23.1 | - | [4] |

| Prunus sibirica | Ps-63 | Seed | 5.314% | 0.317% | [2] |

| Prunus sibirica | Ps-70 | Seed | 0.051% | 0.004% | [2] |

Kinetic Properties of (R)-Hydroxynitrile Lyases

The efficiency of HCN release from this compound is largely determined by the kinetic properties of (R)-hydroxynitrile lyases. The table below presents key kinetic parameters for HNLs from various plant sources.

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| Prunus sibirica (PsMDL2) | This compound | 0.22 | 178.57 | - | - | [5] |

| Ximenia americana | (S)-(-)-mandelonitrile | 0.28 | - | 5.5 | - | [1] |

| Pyrus communis | This compound | 11.75 | 227.27 µmol/min/mg | 5.5 | 30 | [6] |

| Prunus mume | Benzaldehyde + KCN | - | - | <5.5 | 15-25 | [7] |

Biological Role in Plant Defense

The primary and most studied biological role of this compound is its function as a key component of an inducible chemical defense system against a wide range of antagonists.

Defense Against Herbivores

The release of HCN upon herbivory acts as a potent deterrent and toxin to generalist herbivores. The "cyanide bomb" provides an immediate chemical punishment to feeding insects, mollusks, and mammals. Quantitative studies have demonstrated a negative correlation between the cyanogenic potential of a plant and the extent of herbivore damage[8]. For instance, the performance of the Mexican bean beetle (Epilachna varivestis) is significantly reduced on lima bean varieties with high cyanogenic potential[9]. While specialist herbivores have evolved mechanisms to detoxify or sequester cyanogenic glycosides, the production of this compound and subsequent cyanogenesis remains an effective defense against a broad spectrum of non-adapted herbivores[10][11].

Defense Against Pathogens

The role of cyanogenesis in pathogen defense is more complex. While HCN is a broad-spectrum toxin that can inhibit fungal and bacterial growth, some studies suggest that high concentrations of HCN can also inhibit the plant's own active defense responses, such as the production of phytoalexins[12]. Therefore, the outcome of the interaction depends on the specific plant-pathogen system and the concentration of HCN released.

Experimental Protocols

Extraction and Quantification of this compound and its Glycosides

This protocol is adapted for the extraction of cyanogenic glycosides from plant material, particularly seeds and kernels[4][9].

-

Sample Preparation: Freeze-dry and grind the plant material to a fine powder.

-

Extraction Solvent: Prepare acidified water (0.1% perchloric acid).

-

Extraction Procedure:

-

Weigh 0.1 g of the powdered sample into a centrifuge tube.

-

Add 10 mL of the extraction solvent.

-

Sonicate the sample using an ultrasonic probe with the following parameters: 80% amplitude, 55 seconds extraction time, and a 70% duty cycle.

-

Centrifuge the extract to pellet the solid material.

-

Filter the supernatant through a 0.45 µm filter before HPLC analysis.

-

This method is suitable for the separation and quantification of amygdalin and prunasin[13][14][15].

-

Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol (A) and 0.1% formic acid in water (B). A typical gradient could be:

-

0-20 min: 15-33% A

-

20-25 min: 33-40% A

-

25-45 min: 40-45% A

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Quantification: Use external standards of amygdalin and prunasin to create a calibration curve for concentration versus peak area.

This protocol is designed for the sensitive detection of the volatile mandelonitrile[16].

-

Extraction:

-

Homogenize at least 100 mg of fresh plant material in 3 mL of methanol.

-

Sonicate for 20 minutes at room temperature.

-

Incubate at 60°C for 10 minutes.

-

Centrifuge and collect the supernatant.

-

-

Derivatization:

-

Evaporate the methanol from the supernatant.

-

Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the residue.

-

Incubate at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Analyze the silylated sample by gas chromatography-mass spectrometry.

-

Quantify using a standard curve prepared with derivatized mandelonitrile standards.

-

(R)-Hydroxynitrile Lyase Activity Assay

This spectrophotometric assay measures the activity of (R)-HNL by monitoring the formation of benzaldehyde from mandelonitrile.

-

Reagents:

-

100 mM Sodium Acetate Buffer, pH 5.4.

-

168 mM DL-Mandelonitrile solution in 95% ethanol (prepare fresh).

-

Enzyme dilution buffer: 0.1% (w/v) Bovine Serum Albumin (BSA) in water.

-

Enzyme solution: Dilute the enzyme preparation in the enzyme dilution buffer to a concentration of 1-2 units/mL.

-

-

Procedure:

-

In a quartz cuvette, mix 2.85 mL of sodium acetate buffer and 0.05 mL of the mandelonitrile solution.

-

Equilibrate to 25°C and monitor the absorbance at 275 nm until stable.

-

Initiate the reaction by adding 0.10 mL of the enzyme solution.

-

Immediately mix by inversion and record the increase in absorbance at 275 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute from the linear portion of the curve.

-

-

Unit Definition: One unit of mandelonitrile lyase will form 1.0 µmole of benzaldehyde and HCN from mandelonitrile per minute at pH 5.4 at 25°C.

Mandatory Visualizations

Biosynthesis of Amygdalin from L-Phenylalanine

Caption: Biosynthesis pathway of amygdalin starting from L-phenylalanine.

Cyanogenesis: The Enzymatic Degradation of Amygdalin

Caption: The "cyanide bomb": enzymatic release of HCN from amygdalin upon tissue damage.

Experimental Workflow for (R)-HNL Activity Assay

Caption: Workflow for the spectrophotometric assay of (R)-hydroxynitrile lyase activity.

Conclusion

This compound is a molecule of profound biological importance, acting as the linchpin in a sophisticated and potent plant defense mechanism. Its biosynthesis from L-phenylalanine and storage as cyanogenic glycosides, followed by its rapid enzymatic conversion to hydrogen cyanide and benzaldehyde upon tissue damage, exemplifies a highly evolved strategy for deterring a wide range of natural enemies. The quantitative data on cyanogenic glycoside concentrations and enzyme kinetics underscore the significant investment plants make in this chemical defense. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the intricate roles of this compound in chemical ecology, plant physiology, and its potential for biotechnological applications, including the development of novel pest control strategies and the enzymatic synthesis of valuable chiral compounds for the pharmaceutical industry. Future research will likely continue to uncover new facets of this compound's role in the complex interplay between plants and their environment.

References

- 1. Mandelonitrile lyase from Ximenia americana L.: stereospecificity and lack of flavin prosthetic group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel (R)-Hydroxynitrile Lyase Enzyme of Pyrus communis: Purification and Characterization of Its Physicochemical and Kinetic Properties. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. Mandelonitrile lyase MDL2-mediated regulation of seed amygdalin and oil accumulation of Prunus Sibirica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pu-toyama.ac.jp [pu-toyama.ac.jp]

- 8. Toxicity of D, L-mandelonitrile-beta-D-glucoside, "prulaurasin" in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mandelonitrile lyase from Ximenia americana L.: stereospecificity and lack of flavin prosthetic group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and Analysis of Amygdalin, Neoamygdalin and Amygdalin Amide in Different Processed Bitter Almonds by HPLC-ESI-MS/MS and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel UHPLC-(+ESI)MS/MS Method for Determining Amygdalin, Prunasin and Total Cyanide in Almond Kernels and Hulls (Prunus dulcis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

(R)-Mandelonitrile: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

(R)-mandelonitrile, a key chiral intermediate in the synthesis of various pharmaceuticals, requires meticulous handling due to its acute toxicity and potential for hazardous decomposition. This guide provides an in-depth overview of the essential safety precautions, handling protocols, and emergency procedures necessary for the safe utilization of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can cause serious skin and eye irritation or damage.[2][3] The primary danger associated with this compound is its decomposition, which releases highly toxic hydrogen cyanide gas.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₈H₇NO |

| Molar Mass | 133.15 g/mol [1][4] |

| Appearance | Reddish-brown to dark red-brown liquid |

| Melting Point | -22 °C[4] |

| Boiling Point | 282.70 °C (decomposes)[4] |

| Density | 1.117 g/mL[4] |

| Flash Point | 113 °C (235 °F)[4] |

| Solubility | Insoluble in water. Very soluble in ether, alcohol, and chloroform. |

Toxicity Data

This compound is acutely toxic. The primary mechanism of toxicity is the inhibition of cytochrome c oxidase by cyanide, which is released upon decomposition. This disrupts cellular respiration, leading to cytotoxic hypoxia. The central nervous system and the heart are the organs most affected. The available quantitative toxicity data is summarized below.

| Test | Species | Route | Value |

| LD50 | Mouse | Intravenous | 5.6 mg/kg |

| Draize Test | Rabbit | Eye | 250 µg/24H (Severe) |

Safe Handling and Storage

Strict adherence to safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors or hydrogen cyanide gas.

Storage

-

Store in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents, strong acids, and strong bases.

-

Keep containers tightly closed and protected from moisture and light.

-

Storage under an inert atmosphere (e.g., argon) is recommended to prevent degradation.

Experimental Protocols

General Handling of Cyanohydrins

Given the hazardous nature of cyanohydrins, the following general procedures should be followed:

-

Preparation: All manipulations should be performed in a chemical fume hood. Ensure that all glassware is dry and free of acidic residues.

-

Reaction Quenching: Reactions containing this compound should be quenched carefully. A common method for destroying residual cyanide is the addition of an oxidizing agent, such as sodium hypochlorite (bleach), under basic conditions. The pH should be maintained above 10 to prevent the formation of hydrogen cyanide gas.

-

Waste Disposal: All waste containing this compound or cyanide must be treated as hazardous waste and disposed of according to institutional and local regulations. Cyanide-containing waste should be collected in a dedicated, labeled, and sealed container.

Decontamination Procedure for Spills

In the event of a spill, the following protocol should be followed:

-

Evacuate: Immediately evacuate the area and ensure it is well-ventilated.

-

PPE: Don appropriate PPE, including respiratory protection if necessary.

-

Neutralize: For small spills, cover with an absorbent material. For larger spills, cautiously treat the spill with a freshly prepared 10% sodium hypochlorite solution or a ferrous sulfate solution to complex the cyanide.

-

Clean-up: The neutralized material should be collected in a sealed container for hazardous waste disposal.

-

Decontaminate: The spill area should be thoroughly decontaminated with a 10% bleach solution followed by a water rinse.

Decomposition and Toxicity Pathway

This compound can decompose to form benzaldehyde and hydrogen cyanide. This process can be accelerated by heat, moisture, or basic conditions.

References

Solubility Profile of (R)-mandelonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-mandelonitrile in various solvents. Understanding the solubility of this versatile chiral cyanohydrin is critical for its application in organic synthesis, particularly in the development of pharmaceutical intermediates. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a polar hydroxyl (-OH) and a polar nitrile (-CN) group, as well as a nonpolar phenyl ring. This amphiphilic nature dictates its solubility in a range of solvents. Its ability to act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the hydroxyl and nitrile groups) influences its interaction with protic and aprotic polar solvents. The phenyl ring contributes to its solubility in aromatic and less polar organic solvents.

Solubility Data

The following table summarizes the available solubility data for this compound. It is important to note that quantitative data is limited in the publicly available literature, and some conflicting information exists, particularly for water solubility.

| Solvent | Type | Formula | Solubility | Temperature (°C) | Notes |

| Water | Polar Protic | H₂O | ~46.29 g/L (estimated)[1] | 25 | Conflicting reports exist, with some sources describing it as soluble[2][3], while others state it is immiscible or insoluble with a solubility of <1 g/L[4][5]. |

| Ethanol | Polar Protic | C₂H₅OH | Miscible[4][6] | Not Specified | Generally described as "freely soluble" in alcohols[4][7][8][9]. |

| Methanol | Polar Protic | CH₃OH | Soluble | Not Specified | Inferred from general "alcohol" solubility[4][7][8][9]. |

| Diethyl Ether | Polar Aprotic | (C₂H₅)₂O | Freely Soluble / Miscible[4][6] | Not Specified | |

| Chloroform | Nonpolar | CHCl₃ | Freely Soluble | Not Specified | |

| N,N-Dimethylformamide | Polar Aprotic | C₃H₇NO | Very Soluble | Not Specified | |

| Glacial Acetic Acid | Polar Protic | CH₃COOH | Sparingly Soluble | Not Specified |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in a given solvent, based on the widely used shake-flask method.

1. Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

2. Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight caps (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of ≤ 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or another suitable quantitative analytical technique.

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the physical form of the solute. A preliminary time-course study is recommended to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. The filtration step should be performed quickly to minimize any temperature fluctuations.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same HPLC conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

4. Data Reporting: The solubility should be reported in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A generalized workflow for determining the equilibrium solubility of this compound.

Summary

This technical guide has summarized the known solubility characteristics of this compound in various solvents. While it is generally soluble in common organic solvents like alcohols, diethyl ether, and chloroform, its solubility in water is not definitively established, with conflicting reports in the literature. For precise applications, it is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems using a robust and validated method, such as the shake-flask protocol detailed in this guide. The provided workflow diagram offers a clear visual aid for designing and executing such experiments.

References

- 1. mandelonitrile, 532-28-5 [thegoodscentscompany.com]

- 2. (R)-(+)-Mandelonitrile | 10020-96-9 | FM71455 | Biosynth [biosynth.com]

- 3. CAS 532-28-5: Mandelonitrile | CymitQuimica [cymitquimica.com]

- 4. Mandelonitrile | 532-28-5 [chemicalbook.com]

- 5. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]

- 6. Mandelonitrile CAS#: 532-28-5 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [wap.guidechem.com]

- 9. aablocks.com [aablocks.com]

The Stereochemistry of Mandelonitrile: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of mandelonitrile enantiomers, critical chiral building blocks in modern drug discovery and development.

Introduction

Mandelonitrile, the cyanohydrin of benzaldehyde, is a pivotal chiral intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Its structure, featuring a stereocenter at the carbon bearing the hydroxyl and nitrile groups, gives rise to two enantiomers: (R)-mandelonitrile and (S)-mandelonitrile. The distinct stereochemistry of these molecules profoundly influences their biological activity and makes their stereoselective synthesis a critical aspect of pharmaceutical development. This technical guide provides a comprehensive overview of the stereochemistry of mandelonitrile, including its synthesis, resolution, and the distinct properties of its enantiomers. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chiral synthon.

The naturally occurring form of mandelonitrile is the (R)-enantiomer, which is found in the pits of some fruits as part of cyanogenic glycosides like amygdalin and prunasin.[3] The presence of stereoisomers is critically important in synthetic applications as the two enantiomers possess different physical and chemical properties.[4] In the pharmaceutical industry, this compound is a valuable precursor for the synthesis of various chiral drugs.[5] For instance, (R)-(-)-mandelic acid, derived from the hydrolysis of this compound, is a widely used resolving agent in chiral separations and a key intermediate for pharmaceuticals.[6][7]

Physicochemical Properties of Mandelonitrile Enantiomers

The distinct spatial arrangement of the atoms in (R)- and (S)-mandelonitrile leads to differences in their interaction with plane-polarized light, a property known as optical activity. The specific rotation is a fundamental characteristic used to distinguish between enantiomers. While many physical properties such as melting point, boiling point, and density are identical for both enantiomers, their optical rotations are equal in magnitude but opposite in direction.

| Property | (R)-(+)-Mandelonitrile | (S)-(-)-Mandelonitrile | Racemic (R,S)-Mandelonitrile |

| Molecular Formula | C₈H₇NO | C₈H₇NO | C₈H₇NO |

| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol |

| Melting Point | 28 °C[8] | 28 °C (inferred) | -10 °C to 22 °C[4][5][9][10] |

| Boiling Point | 170 °C[8] | 170 °C (inferred) | ~170 °C (decomposes)[10] |

| Density | 1.117 g/cm³[8] | 1.117 g/cm³ (inferred) | 1.115-1.120 g/mL[10] |

| Specific Rotation | +43.75° (c=5.006 in benzene)[10] | -43.75° (c=5.006 in benzene) (inferred) | 0° |

| Appearance | Solid | Solid | Yellowish, oily liquid or solid[10] |

Synthesis and Resolution of Mandelonitrile Enantiomers

The preparation of enantiomerically pure mandelonitrile is a key challenge and a subject of extensive research. Both chemical and biocatalytic methods are employed.

Chemical Synthesis of Racemic Mandelonitrile

Traditional chemical synthesis routes typically yield a racemic mixture of mandelonitrile because the nucleophilic attack of the cyanide ion on the prochiral carbonyl carbon of benzaldehyde is equally probable from both faces of the molecule.[4]

The following protocol is adapted from established methods for the synthesis of racemic mandelonitrile.[11]

Materials:

-

Benzaldehyde

-

Sodium cyanide (NaCN)

-

Sodium bisulfite (NaHSO₃)

-

Cracked ice

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 3 moles of sodium cyanide in 500 mL of water in a suitable reaction vessel equipped with a mechanical stirrer.

-

Add 3 moles of benzaldehyde to the sodium cyanide solution.

-

Begin stirring and slowly add 850 mL of a saturated sodium bisulfite solution over 10-15 minutes.

-